Benzene, 1-tert-butyl-4-dodecyl-oxy-

Description

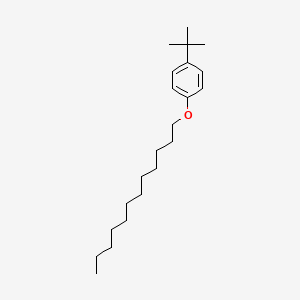

Benzene, 1-tert-butyl-4-dodecyl-oxy- (C12H25O-C6H4-C(CH3)3) is a substituted benzene derivative featuring a tert-butyl group at the 1-position and a dodecyloxy (C12H25O) group at the 4-position. The tert-butyl group introduces significant steric hindrance, while the long dodecyloxy chain enhances lipophilicity, making this compound distinct in solubility and reactivity compared to simpler benzene derivatives.

Properties

CAS No. |

6940-96-1 |

|---|---|

Molecular Formula |

C22H38O |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-tert-butyl-4-dodecoxybenzene |

InChI |

InChI=1S/C22H38O/c1-5-6-7-8-9-10-11-12-13-14-19-23-21-17-15-20(16-18-21)22(2,3)4/h15-18H,5-14,19H2,1-4H3 |

InChI Key |

AUYPJCDTURCDRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-TERT-BUTYLPHENYL DODECYL ETHER typically involves the reaction of 4-tert-butylphenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-tert-butylphenol+dodecyl bromideK2CO3,solvent4-TERT-BUTYLPHENYL DODECYL ETHER+KBr

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-TERT-BUTYLPHENYL DODECYL ETHER can undergo various chemical reactions, including:

Oxidation: The ether linkage can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to break the ether bond, yielding alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-TERT-BUTYLPHENYL DODECYL ETHER has several applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Biology: In biological research, it is employed in the formulation of lipid bilayers and membranes, aiding in the study of membrane dynamics and protein-lipid interactions.

Medicine: The compound is investigated for its potential use in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYLPHENYL DODECYL ETHER primarily involves its ability to interact with lipid membranes and proteins. The tert-butyl group and dodecyl chain provide hydrophobic interactions, while the ether linkage offers flexibility. These properties enable the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, affecting their structure and function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

tert-Butyl vs. Smaller Alkyl Groups :

The tert-butyl group (C(CH3)3) is a bulky, electron-donating substituent that strongly activates the benzene ring toward electrophilic substitution. In contrast, smaller alkyl groups (e.g., methyl in toluene) provide less steric hindrance and weaker activation. For example, 1-(tert-butyl)-4-(chloromethyl)benzene (CAS 19692-45-6) exhibits reduced reactivity in nucleophilic substitutions due to steric shielding .- Dodecyloxy vs. Shorter Alkoxy Chains: The dodecyloxy group (C12H25O) significantly increases hydrophobicity compared to methoxy (CH3O) or ethoxy (C2H5O) groups. This property aligns it with surfactants like nonylphenol ethoxylates, though the tert-butyl group introduces unique steric constraints.

Key Structural Analogs

Physical-Chemical Properties and Industrial Relevance

Physical Properties (Inferred from Structural Trends)

- Melting/Boiling Points: The tert-butyl group elevates melting points due to symmetry, while the dodecyloxy chain lowers melting points (amorphous structure) but increases boiling points (higher molecular weight). For instance, 4-tert-butylphenol (CAS 98-54-4) melts at 82–84°C, whereas dodecyloxy analogs likely melt below 50°C .

- Solubility: The compound is expected to be insoluble in water but soluble in nonpolar solvents (e.g., hexane, toluene). This contrasts with 4-methoxy-α-toluenethiol (CAS 6258-60-2), which retains partial polarity due to the thiol group .

Toxicological and Environmental Considerations

While benzene itself is a known carcinogen (linked to leukemia ), substituted derivatives like 1-tert-butyl-4-dodecyl-oxy- likely exhibit reduced volatility and exposure risks. However, the environmental persistence of long alkyl chains warrants caution.

Biological Activity

Benzene, 1-tert-butyl-4-dodecyl-oxy- (CAS No. 6940-96-1) is an organic compound that has garnered interest in various fields due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group and a dodecyl chain attached to a benzene ring with an ether functional group. Its molecular formula is , and it has a molecular weight of approximately 262.39 g/mol. The structure can be represented as follows:

The biological activity of Benzene, 1-tert-butyl-4-dodecyl-oxy- is primarily attributed to its interaction with cellular components. The ether functional group may facilitate interactions with lipid membranes, potentially influencing membrane fluidity and permeability. Additionally, the hydrophobic dodecyl chain may enhance its ability to penetrate cellular barriers.

Biological Activity

Antimicrobial Properties

Research indicates that Benzene, 1-tert-butyl-4-dodecyl-oxy- exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound can disrupt bacterial cell membranes, leading to cell lysis. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Toxicological Studies

Toxicological assessments reveal that while the compound shows promise as an antimicrobial agent, it also poses potential risks to non-target organisms. In aquatic toxicity tests, it was observed that higher concentrations could adversely affect aquatic life, necessitating careful risk assessment for environmental applications.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the efficacy of Benzene, 1-tert-butyl-4-dodecyl-oxy- against common pathogens in food processing environments. Results indicated a significant reduction in bacterial counts when treated with the compound at concentrations above 100 ppm. -

Environmental Impact Assessment

An environmental study assessed the impact of Benzene, 1-tert-butyl-4-dodecyl-oxy- on freshwater ecosystems. The findings highlighted that while low concentrations had minimal effects on aquatic organisms, elevated levels resulted in marked toxicity, emphasizing the need for strict regulatory measures.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 6940-96-1 |

| Molecular Formula | C17H26O |

| Molecular Weight | 262.39 g/mol |

| Antimicrobial Activity | Effective against S. aureus, B. subtilis |

| Environmental Toxicity | High at elevated concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.